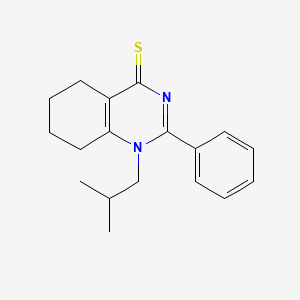

1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Description

1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a fascinating organic compound. It's part of the quinazoline derivative family, known for their diverse biological activities and significant therapeutic potential. This compound is particularly interesting due to its unique structure, which combines the quinazoline core with thione functionality, enabling a range of chemical reactivity and biological properties.

Properties

IUPAC Name |

1-(2-methylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-13(2)12-20-16-11-7-6-10-15(16)18(21)19-17(20)14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVARPRVKMWGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be synthesized using several methods. One common approach involves the reaction of 2-aminobenzylamine with isobutylisocyanate under reflux conditions, followed by cyclization with phenyl isothiocyanate. The reaction conditions often require an organic solvent like toluene or ethanol and a catalyst such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, efficient methods such as high-pressure catalytic processes may be employed. This often involves the use of robust catalytic systems, continuous flow reactors to maintain optimal reaction conditions, and high-purity starting materials to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various chemical reactions, including:

Reduction: It can be reduced to modify the quinazoline core, which can impact its biological activity.

Substitution: Substitution reactions at the phenyl ring or the thione group can produce a range of derivatives with distinct properties.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinazoline derivatives with enhanced or modified chemical and biological properties.

Scientific Research Applications

1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has diverse applications in scientific research:

Chemistry: It's used as a building block in the synthesis of more complex quinazoline derivatives, which are valuable in materials science and catalysis.

Biology: Researchers explore its potential as a probe in biochemical assays due to its unique structural features.

Medicine: There's significant interest in its therapeutic potential, particularly as an anti-cancer, anti-inflammatory, and anti-microbial agent.

Industry: It has applications in the development of new pharmaceuticals and agrochemicals, leveraging its unique reactivity and biological activity.

Mechanism of Action

The mechanism of action of 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound binds to specific proteins, enzymes, or receptors, altering their activity and leading to therapeutic effects.

Pathways Involved: It may modulate key signaling pathways in cells, such as apoptosis, inflammation, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be compared with other quinazoline derivatives like:

2-phenylquinazoline: Shares a similar core structure but lacks the isobutyl and thione functionalities, impacting its reactivity and biological activity.

4-quinazolinone: Features a carbonyl group instead of a thione, leading to different chemical properties and applications.

Highlighting Uniqueness: The unique combination of the quinazoline core with isobutyl and thione groups in this compound distinguishes it from similar compounds, providing a unique set of chemical reactivity and biological activities that make it valuable for research and industrial applications.

Biological Activity

1-Isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the quinazolinethione class, characterized by a tetrahydroquinazoline core with an isobutyl and phenyl substituent. Its molecular formula is with a molecular weight of approximately 270.38 g/mol. The presence of the thione group (–S=) is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. It scavenges free radicals and reduces oxidative stress in cellular models. A notable study showed that it effectively decreased malondialdehyde levels in rat liver homogenates, indicating reduced lipid peroxidation .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups . This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Antioxidant Activity in Vivo

A study conducted on diabetic rats treated with the compound showed a significant reduction in oxidative stress markers. The treatment group exhibited lower levels of reactive oxygen species (ROS) and improved antioxidant enzyme activity (catalase and superoxide dismutase) .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory mechanism, researchers found that the compound inhibited the lipoxygenase pathway, which is crucial in mediating inflammatory responses. This was evidenced by reduced leukotriene production in treated cells compared to untreated controls .

Data Tables

| Biological Activity | Model/Assay | Result |

|---|---|---|

| Antioxidant | Rat liver homogenate | Reduced malondialdehyde levels |

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in edema |

| Antimicrobial | In vitro bacterial assays | Effective against Gram-positive and Gram-negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.